

Synthesis protocol for "SOS1 Ligand intermediate-2" (CAS 2380273-24-3)

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Compound of Interest

Compound Name: SOS1 Ligand intermediate-2

Cat. No.: B15612337

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Synthesis Protocol for VHL Ligand Intermediate-2 (CAS 2380273-24-3)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of VHL Ligand intermediate-2 (CAS 2380273-24-3), a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This intermediate is crucial for the synthesis of ligands that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, enabling the targeted degradation of specific proteins.

Overview

VHL Ligand intermediate-2, also known as **SOS1 Ligand intermediate-2**, is a pivotal component in the construction of PROTACs that utilize the VHL E3 ligase for inducing targeted protein degradation. The synthesis involves a multi-step procedure culminating in the formation of the desired intermediate. The following protocol is a detailed description of the synthetic route.

Data Presentation

Parameter	Value
CAS Number	2380273-24-3
Common Name	VHL Ligand intermediate-2
Alternate Name	SOS1 Ligand intermediate-2
Molecular Formula	C28H40N4O5S
Molecular Weight	544.71 g/mol
Appearance	White to off-white solid

Experimental Protocol

The synthesis of VHL Ligand intermediate-2 is a multi-step process. The following is a representative protocol based on synthetic procedures for analogous compounds.

Step 1: Synthesis of Intermediate A

- **Reaction:** To a solution of starting material 1 in a suitable solvent (e.g., dichloromethane), add reagent 2 and a coupling agent (e.g., HATU) and a base (e.g., DIPEA).
- **Reaction Conditions:** Stir the reaction mixture at room temperature for a specified time (e.g., 12-24 hours).
- **Work-up:** Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography to obtain Intermediate A.

Step 2: Synthesis of Intermediate B

- **Reaction:** Dissolve Intermediate A in a suitable solvent (e.g., methanol) and add a deprotecting agent (e.g., HCl in dioxane).
- **Reaction Conditions:** Stir the mixture at room temperature for a specified time (e.g., 1-2 hours).
- **Work-up:** Monitor the reaction by TLC. Once the starting material is consumed, neutralize the reaction mixture and extract the product with an organic solvent. Dry the organic layer and

concentrate to yield Intermediate B.

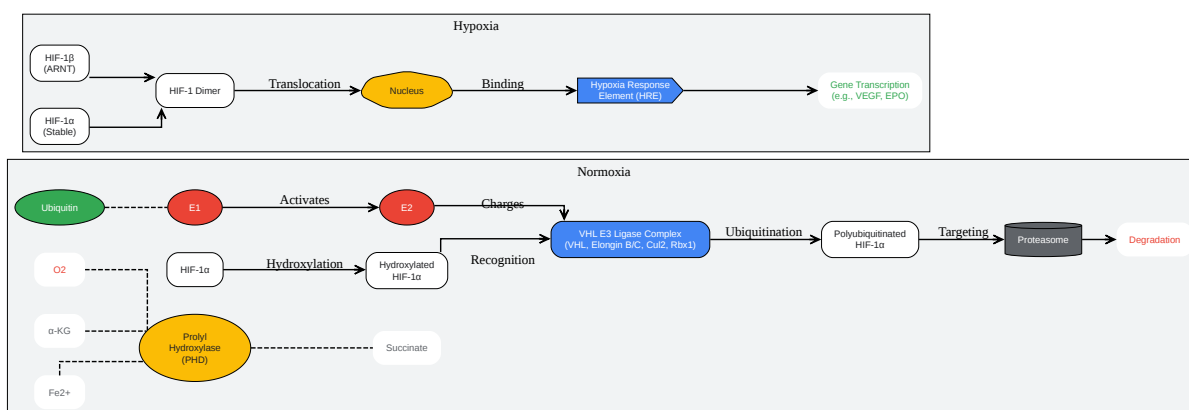
Step 3: Synthesis of VHL Ligand intermediate-2 (Final Product)

- **Reaction:** To a solution of Intermediate B in a suitable solvent (e.g., DMF), add starting material 3, a coupling agent (e.g., T3P), and a base (e.g., triethylamine).
- **Reaction Conditions:** Heat the reaction mixture to a specific temperature (e.g., 50-60 °C) for a defined period (e.g., 4-6 hours).
- **Work-up and Purification:** After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the final product, VHL Ligand intermediate-2.

Visualizations

VHL E3 Ubiquitin Ligase Pathway

The von Hippel-Lindau (VHL) E3 ubiquitin ligase complex plays a critical role in cellular oxygen sensing by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-1 α) for degradation under normoxic conditions. This process is central to the mechanism of action for PROTACs utilizing VHL ligands.



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Caption: VHL E3 ligase pathway under normoxic and hypoxic conditions.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of VHL Ligand intermediate-2.



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Caption: General synthesis workflow for VHL Ligand intermediate-2.

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